4-(Propane-1-sulfonyl)-benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84264-88-0 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-propylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI Key |
JULVABYJIFLMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Propane 1 Sulfonyl Benzaldehyde and Congeneric Analogs
Advanced Strategies for the Construction of the Sulfonyl-Benzaldehyde Core
The assembly of the 4-(propane-1-sulfonyl)-benzaldehyde framework can be achieved through several distinct synthetic pathways. These strategies include direct functionalization of a pre-existing benzaldehyde (B42025) ring or the formation of the sulfone moiety from a suitable precursor, followed by the introduction or unmasking of the aldehyde group.
Regioselective Sulfonation Approaches to Aromatic Aldehydes
Direct sulfonation of benzaldehyde via electrophilic aromatic substitution typically yields the meta-substituted product, as the aldehyde group is an electron-withdrawing group and therefore a meta-director. youtube.com Achieving the desired para-substitution requires more sophisticated strategies that circumvent this inherent regiochemical preference. One effective approach involves installing a para-directing group, performing the sulfonation, and subsequently converting the directing group into the aldehyde functionality. For instance, an alkylbenzene can be sulfonated, and the alkyl group can then be oxidized to an aldehyde.
Modern advancements in sulfonation chemistry offer milder and more selective conditions compared to traditional methods using fuming sulfuric acid. masterorganicchemistry.comkhanacademy.org Ultrasound-assisted sulfonation using sulfuric acid has been shown to enhance reaction rates and improve selectivity. nih.gov Another green and efficient approach utilizes a Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), which acts as both catalyst and solvent, enabling sulfonation to occur under mild aqueous conditions at moderate temperatures. organic-chemistry.org This method offers high yields and the potential for catalyst recycling, presenting a sustainable alternative for synthesizing sulfonic acid intermediates. organic-chemistry.org
Table 1: Comparison of Sulfonation Methods for Aromatic Compounds
| Method | Reagent(s) | Conditions | Advantages |
|---|---|---|---|
| Classical Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | High temperatures | Effective for many substrates |
| Ultrasound-Assisted | Sulfuric Acid (H₂SO₄) | Sonication | Enhanced reaction rate, improved selectivity nih.gov |
| Ionic Liquid Medium | 1,3-disulfonic acid imidazolium chloride | 50°C, aqueous media | Mild conditions, high yields, recyclable catalyst organic-chemistry.org |
Contemporary Methods for Sulfonyl Group Introduction onto Benzaldehyde Frameworks
Recent progress in catalysis has enabled the direct introduction of sulfonyl groups onto aromatic C-H bonds, bypassing the need for multi-step sequences. A notable example is the copper-mediated transient C-H functionalization of benzaldehydes with sulfinate salts. nih.gov This methodology employs a transient directing group, such as β-alanine, to guide the sulfonylation to the ortho position. While this specific example directs ortho, the principle of transient C-H functionalization represents a state-of-the-art strategy for forming C-S bonds with high selectivity. nih.gov
Sulfonyl hydrazides have also emerged as versatile and stable precursors for the sulfonyl moiety in various transformations. acs.org Electrochemical methods have been developed to activate sulfonyl hydrazides, generating sulfonyl radicals that can engage in a range of reactions, including addition to double bonds. acs.org These contemporary catalytic and electrochemical methods provide powerful and often more sustainable alternatives to classical approaches for constructing sulfonyl-containing aromatic compounds. rsc.org
Oxidative Transformations of Precursor Sulfides or Sulfoxides to Sulfones
A widely employed and highly reliable strategy for synthesizing aryl sulfones is the oxidation of the corresponding aryl sulfide (B99878) precursors. acsgcipr.orgresearchgate.net In the context of this compound, this involves the synthesis of 4-(propylthio)benzaldehyde, followed by its oxidation. While historically carried out with stoichiometric heavy metal oxidants, modern methods prioritize greener and more efficient catalytic systems. acsgcipr.org
Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the generation of water as the only byproduct. researchgate.netmdpi.com Its effectiveness is significantly enhanced by a variety of catalysts. Systems such as H₂O₂ with tantalum carbide or niobium carbide can selectively produce sulfoxides or sulfones, respectively. organic-chemistry.org Organocatalytic methods, for instance using 2,2,2-trifluoroacetophenone, also efficiently promote oxidation with H₂O₂. organic-chemistry.org A particularly clean and metal-free system employs urea-hydrogen peroxide (UHP) in the presence of phthalic anhydride, which allows for the direct and complete conversion of sulfides to sulfones, avoiding the intermediate sulfoxide (B87167). researchgate.net Recyclable catalysts, including silica-based tungstate (B81510) and dendritic phosphomolybdate hybrids, have also been developed to facilitate sulfide oxidation with high efficiency and sustainability. mdpi.comorganic-chemistry.org
Table 2: Selected Modern Reagents for the Oxidation of Sulfides to Sulfones
| Oxidant System | Catalyst/Promoter | Solvent | Key Features | Source(s) |
|---|---|---|---|---|
| Hydrogen Peroxide | Niobium Carbide | - | Efficiently affords sulfones | organic-chemistry.org |
| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | - | Organocatalytic, selective based on conditions | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign, no sulfoxide intermediate observed | researchgate.net |
| Hydrogen Peroxide | Dendritic Phosphomolybdate Hybrid | 95% Ethanol | Recyclable catalyst, mild conditions (40 °C) | mdpi.com |
| Hydrogen Peroxide | Silica-based Tungstate | - | Recyclable catalyst, room temperature reaction | organic-chemistry.org |
Alkylation Reactions of Sulfinate Salts in the Context of Benzaldehyde Precursors
Sulfinate salts, particularly sodium sulfinates (RSO₂Na), are versatile and stable nucleophiles for the formation of sulfones. rsc.orgnih.gov The synthesis of this compound can be achieved via the reaction of a suitable benzaldehyde precursor bearing a leaving group at the para position (e.g., 4-halobenzaldehyde) with sodium propane-1-sulfinate. This nucleophilic aromatic substitution is typically facilitated by a transition metal catalyst, most commonly copper.
The generation of the requisite sulfinate salt can be accomplished through several methods, including the reduction of sulfonyl chlorides or the oxidation of the corresponding thiols. researchgate.net Once formed, the sulfinate salt can be used in one-pot procedures. For example, copper- or nickel-catalyzed reactions of aryl boronic acids with a sulfur dioxide source can generate an intermediate sulfinate that is subsequently alkylated in situ to yield the final sulfone product. researchgate.net This approach, which directly couples a benzaldehyde-derived precursor with a sulfinate salt, offers a powerful and direct route to the target sulfonyl-benzaldehyde core. nih.gov
Precursor Synthesis and Elaborate Intermediate Transformations
Synthesis of Propane-1-sulfonyl Moieties for Subsequent Coupling
The most common precursors for introducing a propane-1-sulfonyl group are 1-propanesulfonyl chloride and sodium 1-propanesulfinate.
1-Propanesulfonyl chloride can be synthesized from various starting materials. A high-yielding method involves the reaction of propyl disulfide with chloro-trimethyl-silane and potassium nitrate (B79036) in dichloromethane (B109758) at 50 °C, affording the product in 98% yield. chemicalbook.com Alternatively, it can be prepared from propane-1-sulfonic acid by treatment with 2,4,6-trichloro- organic-chemistry.orgacsgcipr.orgresearchgate.net-triazine (TCT) under microwave irradiation. chemicalbook.com
Sodium 1-propanesulfinate is readily prepared by the reduction of 1-propanesulfonyl chloride. This transformation establishes the sulfinate salt as a key building block, accessible from a stable and common sulfonyl precursor, ready for use in nucleophilic alkylation or metal-catalyzed coupling reactions to form the desired sulfone. researchgate.net
Controlled Functionalization of Aromatic Rings for Benzaldehyde Derivatization
The synthesis of specifically substituted benzaldehydes, such as this compound, relies on the precise control of functional group introduction onto the aromatic ring. The strategic derivatization of benzaldehyde is a cornerstone of organic synthesis, enabling the creation of a vast array of intermediates for pharmaceuticals, agrochemicals, and materials science. Key to this is the ability to direct substituents to specific positions (ortho, meta, or para) on the benzene (B151609) ring, often in the presence of the sensitive aldehyde group.
Late-stage functionalization (LSF) of C–H bonds has emerged as a powerful strategy for the efficient synthesis of complex aromatic molecules. acs.org This approach avoids the often lengthy de novo synthesis of substituted rings by directly converting existing C-H bonds into new functional groups on an already assembled molecular scaffold. acs.org For benzaldehyde derivatives, this presents a challenge due to the aldehyde's reactivity. However, modern catalysis offers solutions.
One of the most fundamental and cost-effective methods for functionalizing arenes is electrophilic aromatic substitution (SEAr). acs.org In this reaction, an electrophile attacks the electron-rich π system of the benzene ring. acs.org The existing substituent on the ring dictates the position of the incoming group. For instance, the formyl group of benzaldehyde is a deactivating, meta-directing group. Therefore, direct electrophilic substitution on benzaldehyde will primarily yield meta-substituted products. To achieve para-substitution, as required for this compound, a synthetic sequence involving protecting groups or starting with a para-substituted precursor is necessary.
A common strategy involves starting with a para-substituted toluene (B28343) derivative, oxidizing the methyl group to an aldehyde at a later stage, or beginning with a para-halogenated benzaldehyde that can be converted to the desired sulfone via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Recent advances have focused on transition-metal-catalyzed C-H functionalization, which offers alternative selectivities. For example, iridium-catalyzed C-H borylation can introduce a versatile boryl group onto an aromatic ring, which can then be subjected to a wide range of subsequent transformations, including oxidation or cross-coupling, to install the desired functional group. diva-portal.org While direct C-H functionalization of the benzaldehyde ring can be complicated by the directing effects of the formyl group, these methods are highly effective for creating substituted aromatic precursors that can be later converted to the final benzaldehyde derivative. diva-portal.org
The table below summarizes selected methods for the functionalization of aromatic rings that are pertinent to the synthesis of substituted benzaldehydes.
| Reaction Type | Reagents & Conditions | Description | Typical Outcome for Benzaldehyde Synthesis |
| Electrophilic Aromatic Substitution (SEAr) | Electrophile (e.g., Br₂, H₂SO₄/SO₃), Lewis Acid Catalyst | Direct introduction of a functional group onto the aromatic ring. The position is directed by existing substituents. acs.org | Direct substitution on benzaldehyde primarily yields meta-products. Requires a different precursor for ortho/para products. |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, triethylamine), Solvent (e.g., Methanol (B129727), Ethanol) | Synthesis of aryl ethers from a phenol (B47542) and an alkyl halide. orientjchem.org | Used for synthesizing precursors like 4-alkoxybenzaldehydes. The aldehyde can be formed from a precursor like 4-hydroxybenzaldehyde. orientjchem.orgresearchgate.net |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, Ligand (e.g., dtbpy), B₂pin₂ | Direct conversion of an aromatic C-H bond to a C-B bond, creating a versatile boronic ester intermediate. diva-portal.org | Allows for functionalization at positions not easily accessible by SEAr. The boryl group can be converted to a sulfonyl group. diva-portal.org |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) or Chlorosulfonic Acid (ClSO₃H) | Introduction of a sulfonic acid group (-SO₃H) or sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. | A key step in synthesizing sulfonyl-substituted benzaldehydes. The sulfonyl chloride can be reacted with an alkylating agent. |
| Organocatalytic Amide Formation | Aldehyde, Amine, CTAB, tBuOOH, 70°C | A method for converting aldehydes into various amides under mild, organocatalytic conditions. acs.org | While not a direct ring functionalization, it represents a derivatization of the aldehyde group itself, which can be a key step in a larger synthetic route. acs.org |
This table presents a selection of functionalization methodologies and is not exhaustive.
Principles and Applications of Green Chemistry in Sulfonyl Benzaldehyde Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like sulfonyl benzaldehydes to minimize environmental impact and enhance safety and efficiency. rjpn.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org This involves considerations such as the use of renewable feedstocks, safer solvents, energy efficiency, and waste prevention. rjpn.org
For the synthesis of sulfonyl-containing compounds, traditional methods often involve harsh reagents and generate significant waste. rsc.org The application of green chemistry principles seeks to address these shortcomings. Key areas of improvement include the choice of catalysts and solvents, and the development of more atom-economical reaction pathways.
A significant advancement in green synthesis is the move away from hazardous and volatile organic solvents. jetir.org Reactions performed in water, supercritical fluids, or green solvents like dimethyl carbonate (DMC) are becoming more common. jetir.orgnih.gov For instance, a green synthetic method for N-sulfonylimines, which are derivatives of aldehydes, has been developed using neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent in DMC. rsc.orgnih.gov This catalyst-free approach offers high yields, simple experimental procedures, and compatibility with sensitive functional groups. nih.gov Similarly, ultrasound-assisted and microwave-assisted syntheses have been shown to be effective, often leading to shorter reaction times and higher yields in an aqueous medium. nih.gov
The development of catalyst-free or recyclable catalyst systems is another cornerstone of green sulfonyl chemistry. nih.govresearchgate.net Traditional syntheses often rely on strong Lewis or Brønsted acid catalysts that are difficult to handle and recycle. rsc.org In contrast, heterogeneous catalysts or catalyst-free systems simplify product purification and reduce waste streams. rsc.orgnih.gov
The table below contrasts traditional and green approaches to reactions relevant to sulfonyl benzaldehyde synthesis.
| Parameter | Traditional Method | Green Chemistry Approach | Benefits of Green Approach |
| Solvent | Often uses hazardous, volatile organic compounds (e.g., chlorinated solvents, benzene). jetir.org | Water, dimethyl carbonate (DMC), ethanol, or solvent-free conditions. jetir.orgnih.govnih.gov | Reduced toxicity, improved safety, easier disposal, lower environmental impact. |
| Catalyst | Strong, corrosive, and often non-recyclable acids (e.g., WCl₆, AlCl₃, H₂SO₄). rsc.org | Recyclable heterogeneous catalysts (e.g., Al₂O₃), biocatalysts (enzymes), or catalyst-free systems. rjpn.orgrsc.orgnih.gov | Reduced waste, easier product purification, lower cost, milder reaction conditions. |
| Energy Input | Often requires high temperatures and prolonged heating. rsc.org | Microwave irradiation, ultrasound assistance, or reactions at ambient temperature. rjpn.orgnih.gov | Reduced energy consumption, shorter reaction times, potentially higher yields. |
| Reagents | Use of stoichiometric, often toxic reagents (e.g., thionyl chloride, strong oxidizers). | Use of catalytic reagents, safer alternatives, and designing reactions with high atom economy. rjpn.org | Less hazardous waste, increased safety, more efficient use of resources. |
| Process | Multi-step procedures with tedious work-up and purification. rsc.org | One-pot synthesis, emulsion techniques to control selectivity. nih.govnih.gov | Simplified procedures, reduced waste from intermediate steps, improved overall yield and selectivity. |
By embracing these green principles, the synthesis of this compound and its analogs can be achieved in a more sustainable, efficient, and environmentally responsible manner. wordpress.com
Detailed Chemical Reactivity and Mechanistic Elucidation of 4 Propane 1 Sulfonyl Benzaldehyde
Reactivity Profiles of the Aldehyde Functionality
The aldehyde group is the primary site of chemical reactivity in 4-(propane-1-sulfonyl)-benzaldehyde. The electrophilic nature of the carbonyl carbon is enhanced by the electron-withdrawing effect of the para-substituted sulfonyl group, making it highly susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process rehybridizes the carbonyl carbon from sp² to sp³. libretexts.org
The reactivity of an aldehyde towards nucleophiles is governed by the electronic environment of the carbonyl group. In aromatic aldehydes like benzaldehyde (B42025), resonance with the benzene (B151609) ring can donate electron density to the carbonyl carbon, making it less electrophilic compared to aliphatic aldehydes. However, the presence of a strong electron-withdrawing group, such as the propane-1-sulfonyl group at the para position, counteracts this effect. This group depletes electron density from the aromatic ring and, by extension, from the carbonyl carbon, thereby increasing its partial positive charge and enhancing its reactivity towards nucleophiles. libretexts.org Consequently, this compound is expected to be more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde.
The general mechanism for nucleophilic addition to the carbonyl group of this compound is depicted below:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.
Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield the final alcohol product.
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous compounds like 4-(methylsulfonyl)benzaldehyde (B46332). nih.gov The principles governing these reactions are well-established in organic chemistry. libretexts.orgstackexchange.com
Condensation reactions are a cornerstone of carbonyl chemistry, involving an initial nucleophilic addition followed by a dehydration step. masterorganicchemistry.com For this compound, these reactions provide pathways to a diverse array of complex molecules.
Aromatic aldehydes readily undergo condensation with primary amines to form imines (also known as Schiff bases) and with sulfonamides to yield N-sulfonylimines. masterorganicchemistry.comnih.gov These reactions are of significant interest due to the synthetic versatility of the resulting products. N-sulfonylimines, in particular, are valuable intermediates because the sulfonyl group enhances the electrophilicity of the imine carbon, making them excellent substrates for various nucleophilic additions. nih.gov
The formation of N-sulfonylimines from aldehydes and sulfonamides is often catalyzed by Lewis or Brønsted acids, although catalyst-free methods using dehydrating agents like neutral alumina (B75360) have also been developed. nih.gov The reaction proceeds via the direct condensation of the sulfonamide with the aldehyde, a process that can be limited by the generation of water and the relatively low nucleophilicity of sulfonamides, often requiring heat. nih.gov
| Catalyst/Reagent | Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Pyrrolidine | Aryl aldehydes and sulfonamides | Simple, acid-free, metal-free | Biomimetic nucleophilic catalysis via iminium activation. | organic-chemistry.org |
| Neutral Al₂O₃ | Aryl aldehydes and sulfonamides | Dry DMC, 110 °C, 4h | Acts as a reusable dehydrating agent, catalyst-free conditions. | nih.gov |
| Tris(2,2,2-trifluoroethyl)borate | Aryl aldehydes and sulfonamides | Room temperature | Mild and general reagent for condensation. | organic-chemistry.org |
| None (neat or in solvent) | Aryl aldehydes and sulfonylisocyanates | Heating | Clean and scalable, releases CO₂. | organic-chemistry.orgresearchgate.net |
Given its activated aldehyde group, this compound is expected to be an excellent substrate for these transformations under similar conditions.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate (or enol) with a carbonyl compound. Crossed-aldol condensations between an aromatic aldehyde, which cannot form an enolate, and an enolizable ketone or aldehyde are particularly common. magritek.com These reactions are typically catalyzed by a base or an acid.
In the context of this compound, it would serve as the electrophilic partner, reacting with the enolate of another carbonyl compound, such as acetone (B3395972) or propanal. magritek.comresearchgate.net The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration under the reaction conditions to yield an α,β-unsaturated carbonyl compound, driven by the formation of a stable conjugated system.
Research on similar systems, such as the condensation of 4-tert-butylbenzaldehyde (B1265539) with propanal, has shown that base catalysts like piperidine (B6355638) can be highly effective, suppressing the self-condensation of the enolizable partner and leading to high selectivity for the cross-condensation product.
| Aromatic Aldehyde | Carbonyl Partner | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| 4-tert-Butylbenzaldehyde | Propanal | Piperidine in [C₄dmim][NTf₂] | High conversion and selectivity, suppression of propanal self-condensation. | |
| p-Anisaldehyde | Acetone | Potassium hydroxide | Stepwise formation of mono- and bis-addition products. | magritek.com |
| 4-Isopropylbenzaldehyde | Propanal | Potassium hydroxide | Excess propanal added dropwise to prevent self-condensation. | researchgate.net |
| Benzaldehyde | Acetone | l-Prolinamide derivatives | Catalyzes direct asymmetric aldol reactions. | nih.gov |
The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a carbanion derived from an "active hydrogen" compound—a molecule with a CH₂ or CH group flanked by two electron-withdrawing groups (Z). wikipedia.org Examples of active hydrogen compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, to avoid the self-condensation of the aldehyde partner. wikipedia.org
The reaction involves the nucleophilic addition of the carbanion to the aldehyde, followed by dehydration to produce a stable α,β-unsaturated product. sigmaaldrich.com When malonic acid is used, the condensation is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgresearchgate.net
This compound, with its electrophilic carbonyl carbon, is an ideal substrate for Knoevenagel condensations. The reaction would proceed efficiently with various active methylene (B1212753) compounds, catalyzed by bases like piperidine or under catalyst-free, water-mediated conditions. rsc.orgnih.gov
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol | Enone (charge transfer complex) | wikipedia.org |
| Syringaldehyde | Malonic acid | Ammonium (B1175870) salts (solvent-free) | α,β-Unsaturated acid (after decarboxylation) | researchgate.net |
| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | TiCl₄-pyridine | Cyclized indene (B144670) derivative | nih.gov |
| Various benzaldehydes | Various active methylene compounds | Water-mediated, catalyst-free | Various α,β-unsaturated compounds | rsc.org |
Schiff base formation is the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net The products, imines, are characterized by a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is fundamental in organic synthesis and biochemistry.
The mechanism involves two main stages:
Carbinolamine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a neutral, unstable tetrahedral intermediate called a carbinolamine. researchgate.netnih.gov
Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by acid. masterorganicchemistry.comnih.gov
Controlled Oxidation of the Aldehyde Group
The controlled oxidation of the aldehyde group in this compound to yield 4-(propane-1-sulfonyl)benzoic acid can be achieved using various selective oxidizing agents. It is crucial to employ methods that will not lead to over-oxidation or unwanted side reactions with the sulfonyl group.
One mild and effective method involves the use of a sulfate (B86663) radical redox system. For instance, ammonium persulfate ((NH₄)₂S₂O₈) in the presence of an alcohol like methanol (B129727) can facilitate the oxidative esterification of aromatic aldehydes. nih.gov Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Another highly chemoselective method for the oxidation of aromatic aldehydes to their corresponding carboxylic acids utilizes potassium tert-butoxide as an oxygen source. rsc.org This method is noted for its operational simplicity and high selectivity for the aldehyde functionality, even in the presence of other oxidizable groups. rsc.org
The synthesis of sulfones can be achieved through the oxidation of sulfides using reagents like hydrogen peroxide, often catalyzed by metal carbides such as tantalum or niobium carbide. organic-chemistry.org This indicates the general stability of the sulfone group under certain oxidative conditions, which is a key consideration when selecting a method for aldehyde oxidation.
Table 2: Controlled Oxidation Methods for Aromatic Aldehydes
| Reagent/System | Product | Key Features |
| Sulfate Radical Redox System (e.g., (NH₄)₂S₂O₈/MeOH) | Ester (hydrolyzed to carboxylic acid) | Mild conditions |
| Potassium tert-butoxide | Carboxylic acid | High chemoselectivity |
Reactivity Governed by the Sulfonyl Moiety
Influence of the Sulfonyl Group on Aromatic Electrophilic and Nucleophilic Substitution
The propane-1-sulfonyl group (-SO₂CH₂CH₂CH₃) is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The sulfonyl group is deactivating and meta-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com Its strong electron-withdrawing nature decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.comlibretexts.org The deactivating effect is a result of both inductive withdrawal and resonance effects. researchgate.netacs.org Consequently, harsher reaction conditions are typically required for electrophilic substitution on arenes bearing a sulfonyl group compared to unsubstituted benzene. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNA). wikipedia.orgmasterorganicchemistry.com By withdrawing electron density, it makes the ring more electrophilic and better able to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com For NAS to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the activating sulfonyl group. wikipedia.orgbeilstein-journals.org The presence of multiple electron-withdrawing groups, such as nitro groups, further enhances the reactivity of the ring towards nucleophilic attack. youtube.com
Sulfone-Activated Olefination Methodologies (e.g., Julia-Kocienski Olefination)
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from aldehydes and sulfones. organic-chemistry.orgtcichemicals.com In the context of this compound, the sulfonyl group itself is not the reactive handle for this specific transformation. Instead, a separate sulfone reagent, typically a heteroaryl sulfone like a benzothiazol-2-yl (BT) sulfone or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, is required. organic-chemistry.orgnih.gov
The general mechanism involves the deprotonation of the α-carbon of the sulfone reagent to form a carbanion. This carbanion then adds to the aldehyde group of this compound. The resulting β-alkoxy sulfone intermediate undergoes a Smiles rearrangement, followed by elimination to form the alkene and evolve sulfur dioxide. nih.gov This one-pot procedure is known for its mild conditions and often provides high E-selectivity for the resulting alkene. tcichemicals.comnih.gov The reaction has been widely applied in the synthesis of complex natural products. nih.govresearchgate.net
Michael Addition Reactions with Vinyl Sulfones (Analogous Reactivity Considerations)
While this compound itself is not a direct substrate for Michael additions, its corresponding vinyl sulfone derivative, which could be synthesized from the parent compound, would be a highly reactive Michael acceptor. Vinyl sulfones are known to be potent Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. rsc.orgnih.gov
The reactivity of vinyl sulfones in Michael additions with nucleophiles like thiols is significantly high, often proceeding rapidly and with high selectivity. rsc.orgrsc.org Studies have shown that vinyl sulfones can be more reactive than other common Michael acceptors like acrylates. rsc.orgrsc.org The reaction proceeds via the nucleophilic attack of the Michael donor on the β-carbon of the vinyl sulfone, forming a stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. Organocatalyzed asymmetric Michael additions of aldehydes to vinyl sulfones have also been developed, leading to chiral 1,4-adducts with good yields and enantioselectivities. acs.org
Darzens Condensation Reactions with α-Halosulfones (Analogous Reactivity)
The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgwikipedia.org This reaction can be extended to α-halosulfones, which react with aldehydes or ketones to produce α,β-epoxy sulfones, also known as glycidic sulfones. cdnsciencepub.comjk-sci.comcdnsciencepub.comdocumentsdelivered.com
In a reaction analogous to the classical Darzens condensation, an α-halosulfone can be deprotonated by a strong base, such as potassium tert-butoxide, to form a carbanion. cdnsciencepub.comcdnsciencepub.comdocumentsdelivered.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde like this compound. The resulting halohydrin intermediate undergoes an intramolecular S_N2 reaction to form the epoxide ring. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of α,β-epoxy sulfones, which are useful synthetic intermediates. jk-sci.com The reaction of α-halosulfones with aldehydes often proceeds with high stereoselectivity, typically yielding the trans-epoxide as the major product. cdnsciencepub.comcdnsciencepub.com
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. orientjchem.org this compound, with its electrophilic aldehyde carbon, is an excellent candidate for such transformations. A notable example is its participation in the Biginelli reaction, a well-established MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govekb.eg
The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov The presence of the electron-withdrawing sulfonyl group at the para-position of the benzaldehyde enhances the electrophilicity of the aldehyde carbon, facilitating the initial condensation step with urea. This leads to the formation of an acylimine intermediate, which is a key step in the reaction mechanism. Subsequent addition of the enolate of the β-ketoester and final cyclization yields the dihydropyrimidine (B8664642) scaffold.
While direct studies on this compound in the Biginelli reaction are not extensively documented in readily available literature, the reactivity of analogous compounds provides significant insight. For instance, research on perfluorooctanesulfonyl-attached benzaldehydes in the Biginelli reaction demonstrates the viability of sulfonyl-substituted benzaldehydes in generating dihydropyrimidinone and dihydropyrimidinethione derivatives. beilstein-journals.org In these studies, the sulfonyl-containing benzaldehyde is reacted with a β-ketoester and urea or thiourea under microwave irradiation, often catalyzed by a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), to afford the corresponding heterocyclic products in good to excellent yields. beilstein-journals.org
The general scheme for the Biginelli reaction involving a sulfonyl-substituted benzaldehyde is as follows:
Scheme 1: General Biginelli reaction with a sulfonyl-substituted benzaldehyde.
The reaction conditions and yields for the Biginelli reaction with a representative sulfonyl-substituted benzaldehyde are summarized in the following table:
Table 1: Biginelli Reaction of a Sulfonyl-Substituted Benzaldehyde Derivative
| Aldehyde Component | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Perfluorooctanesulfonyl benzaldehyde | Methyl acetoacetate | Methylurea | Yb(OTf)₃ (10) | Acetonitrile | 120 °C, 20 min (Microwave) | 90 | beilstein-journals.org |
| p-Perfluorooctanesulfonyl benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ (10) | Acetonitrile | 120 °C, 20 min (Microwave) | 92 | beilstein-journals.org |
| p-Perfluorooctanesulfonyl benzaldehyde | Ethyl acetoacetate | Thiourea | Yb(OTf)₃ (10) | Acetonitrile | 120 °C, 20 min (Microwave) | 95 | beilstein-journals.org |
This table presents data for a structurally related perfluorooctanesulfonyl-substituted benzaldehyde as a proxy for the reactivity of this compound.
The resulting dihydropyrimidinones containing the sulfonylphenyl moiety are valuable intermediates for further chemical modifications, such as Suzuki coupling reactions, where the sulfonyl group can act as a leaving group under specific conditions, or for the synthesis of more complex fused heterocyclic systems. beilstein-journals.org
Investigation of Cascade and Annulation Reaction Pathways
Cascade and annulation reactions represent another important area where this compound can serve as a key building block. These reactions involve a sequence of intramolecular or intermolecular transformations that lead to the formation of cyclic structures in a single operation.
The electron-deficient nature of the double bond in the α,β-unsaturated carbonyl system, which can be formed in situ from this compound via reactions like the Knoevenagel condensation, makes it a prime candidate for various cascade sequences. researchgate.net For instance, a Knoevenagel adduct of this compound with an active methylene compound can undergo a subsequent Michael addition and intramolecular cyclization, leading to highly functionalized carbocyclic or heterocyclic rings.
One plausible cascade pathway involves the reaction of this compound with a compound containing both an active methylene group and a nucleophilic moiety. The initial Knoevenagel condensation would be followed by an intramolecular cyclization. For example, reaction with a β-ketoamide could lead to the formation of a fused pyridinone system.
Annulation reactions, which are ring-forming reactions, can also be envisaged with this compound. For example, in a [4+2] cycloaddition (Diels-Alder reaction), an α,β-unsaturated ketone or ester derived from this compound could act as the dienophile. The electron-withdrawing sulfonyl group would activate the dienophile, facilitating the reaction with a suitable diene to form a six-membered ring.
While specific examples detailing the participation of this compound in cascade and annulation reactions are not prevalent in the surveyed literature, the general reactivity patterns of aromatic aldehydes with electron-withdrawing substituents strongly support its potential in such transformations. The sulfonyl group's ability to stabilize anionic intermediates and activate double bonds for nucleophilic attack makes it a valuable functional handle in the design of complex cascade and annulation sequences for the synthesis of diverse molecular architectures.
Strategic Derivatization and Structural Diversification of 4 Propane 1 Sulfonyl Benzaldehyde
Access to Novel Heterocyclic Systems Incorporating the Benzaldehyde-Sulfonyl Unit
The construction of heterocyclic systems is a cornerstone of medicinal and materials chemistry. The 4-(propane-1-sulfonyl)benzaldehyde molecule is a valuable precursor for creating novel heterocyclic structures that incorporate the benzaldehyde-sulfonyl unit.
Multicomponent reactions (MCRs) are a particularly efficient method for synthesizing complex heterocyclic molecules in a single step. nih.govmdpi.comresearchgate.net These reactions involve the combination of three or more starting materials to form a single product, which incorporates substantial portions of all the reactants. nih.gov For example, 4-(propane-1-sulfonyl)benzaldehyde can participate in MCRs to generate diverse heterocyclic libraries. One such reaction is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction that can produce dihydropyridine derivatives. nih.gov Another example is the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde like 4-(propane-1-sulfonyl)benzaldehyde, and pyruvic acid. nih.gov
The aldehyde functional group of 4-(propane-1-sulfonyl)benzaldehyde is key to its utility in synthesizing heterocycles. It can readily undergo condensation reactions with various nucleophiles to initiate the formation of a new ring system. For instance, it can react with compounds containing active methylene (B1212753) groups and amines or their derivatives to form a variety of heterocyclic rings, including those of pharmaceutical interest. nih.govnih.gov The synthesis of pyranopyrimidine heterocycles, for example, often involves the reaction of an aldehyde, malononitrile (B47326), and a barbituric acid derivative. nih.gov
The sulfonyl group, while generally less reactive than the aldehyde, plays a significant role in modulating the electronic properties of the aromatic ring and influencing the reactivity of the aldehyde. This can be advantageous in directing the course of complex cyclization reactions. The development of novel synthetic routes, such as those involving benzdiyne equivalents, further expands the possibilities for creating polycyclic heterocycles from precursors like 4-(propane-1-sulfonyl)benzaldehyde. rsc.org
Table 1: Examples of Heterocyclic Systems Accessible from Benzaldehyde (B42025) Derivatives
| Heterocyclic System | General Synthetic Method | Key Reactants with Benzaldehyde |
|---|---|---|
| Dihydropyridines | Hantzsch Synthesis | β-ketoester, Ammonia |
| Quinolines | Doebner Reaction | Aromatic amine, Pyruvic acid |
| Pyrano[2,3-d]pyrimidines | Multicomponent Reaction | Malononitrile, Barbituric acid |
| Isoquinolines | Domino Four-Component Coupling | Amine, Alkyne, Carbon Monoxide |
| Piperidin-2-ones | Multicomponent Reaction | Pyridinium ylides, Michael acceptors, Ammonium (B1175870) acetate |
Synthesis of Conjugated Systems Through Controlled Transformations
The aldehyde group of 4-(propane-1-sulfonyl)benzaldehyde is a prime site for transformations that extend the conjugation of the molecule, leading to the formation of larger π-systems. These conjugated systems are of interest for their electronic and optical properties.
The Knoevenagel condensation is a widely used reaction for this purpose. sigmaaldrich.comthermofisher.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst. sigmaaldrich.com When 4-(propane-1-sulfonyl)benzaldehyde is reacted with a compound like malononitrile or a malonic ester, the result is an α,β-unsaturated product, effectively extending the conjugated system. thermofisher.comresearchgate.net The reaction is often followed by spontaneous dehydration to yield the final unsaturated product. sigmaaldrich.com A modification of this reaction, the Doebner modification, allows for the condensation with compounds containing a carboxylic acid group, followed by decarboxylation. organic-chemistry.org
Another powerful tool for creating conjugated systems is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction allows for the conversion of an aldehyde to an alkene by reacting it with a phosphonium (B103445) ylide. masterorganicchemistry.comudel.edu By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from 4-(propane-1-sulfonyl)benzaldehyde, thereby creating a new carbon-carbon double bond and extending the conjugation. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide used. organic-chemistry.orgstackexchange.com Stabilized ylides tend to produce the E-isomer, while non-stabilized ylides favor the Z-isomer. organic-chemistry.org
These transformations provide a reliable means to construct molecules with tailored electronic properties, which is a fundamental goal in materials science and medicinal chemistry.
Table 2: Key Reactions for the Synthesis of Conjugated Systems
| Reaction | Description | Typical Reagents with Aldehyde | Resulting Functional Group |
|---|---|---|---|
| Knoevenagel Condensation | Condensation with an active methylene compound | Malononitrile, Malonic esters | α,β-Unsaturated system |
| Wittig Reaction | Reaction with a phosphonium ylide | Triphenylphosphonium ylides | Alkene |
Development of Stereoselective Transformations Utilizing the Compound's Structure
The development of methods for controlling the three-dimensional arrangement of atoms in a molecule is a central theme in modern organic synthesis. The structure of 4-(propane-1-sulfonyl)benzaldehyde can be utilized to influence the stereochemical outcome of certain reactions, leading to the formation of chiral molecules with a high degree of stereoselectivity.
One approach to achieving stereoselectivity is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org For example, 4-(propane-1-sulfonyl)benzaldehyde can be reacted with a chiral auxiliary to form an intermediate which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Oxazolidinones and camphorsultam are examples of commonly used chiral auxiliaries. wikipedia.org
The aldehyde group of 4-(propane-1-sulfonyl)benzaldehyde is a key handle for introducing chirality. Asymmetric aldol (B89426) reactions, for instance, can be performed by reacting the aldehyde with an enolate derived from a ketone or ester that bears a chiral auxiliary. umich.edu This can lead to the formation of new stereocenters with a high degree of control. Similarly, the use of chiral catalysts can enable enantioselective additions to the aldehyde. rsc.org
Furthermore, the inherent chirality of a molecule can be used to direct subsequent reactions. For instance, if a chiral center is introduced into a molecule derived from 4-(propane-1-sulfonyl)benzaldehyde, this existing stereocenter can influence the stereochemical outcome of further transformations, such as cyclopropanation reactions. rsc.org This concept, known as substrate-controlled stereoselection, is a powerful strategy in asymmetric synthesis. The development of cascade reactions mediated by chiral catalysts also represents a sophisticated approach to constructing complex chiral molecules from achiral starting materials like 4-(propane-1-sulfonyl)benzaldehyde. rsc.orgresearchgate.net
Table 3: Strategies for Stereoselective Transformations
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Reaction with a chiral oxazolidinone followed by an aldol reaction. |
| Chiral Catalysis | Use of a chiral catalyst to promote an enantioselective reaction. | Asymmetric Michael addition catalyzed by a chiral aldehyde. rsc.org |
| Substrate-Controlled Stereoselection | An existing stereocenter in the molecule directs the stereochemistry of a subsequent reaction. | Directed cyclopropanation of an alkene in a molecule with a pre-existing hydroxyl stereocenter. rsc.org |
Advanced Theoretical and Computational Chemistry Investigations of 4 Propane 1 Sulfonyl Benzaldehyde
Quantum Chemical Methodologies
The theoretical investigation of 4-(propane-1-sulfonyl)-benzaldehyde relies on a variety of computational methods to elucidate its electronic structure and predict its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of molecular systems like this compound. chemrxiv.orgunige.chchemrxiv.org This approach, which is based on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. Typically, calculations would be performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately model the electronic structure. mdpi.com
These calculations can determine a wide array of ground state properties. Optimized molecular geometry provides key data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. Furthermore, DFT is employed to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.
Table 1: Representative Theoretical Ground State Properties of this compound (Illustrative Data)
| Property | Value |
| Optimized Energy (Hartree) | -1055.xxxx |
| Dipole Moment (Debye) | 3.xx |
| Point Group | C1 |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
High-Level Ab Initio and Semi-Empirical Approaches
Beyond DFT, high-level ab initio methods, while computationally more demanding, can offer even greater accuracy for specific properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which can be important for fine-tuning electronic properties. However, their application is often limited to smaller systems due to their computational expense.
Conversely, semi-empirical methods, which incorporate parameters derived from experimental data, offer a faster, albeit less accurate, means of studying large molecular systems. researchgate.net These methods are particularly useful for preliminary conformational searches and for studying large assemblies of molecules where high-level ab initio or DFT calculations would be computationally prohibitive. The choice between these methods depends on the desired balance of accuracy and computational feasibility for the specific research question at hand. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the lone pairs of the oxygen atoms of the sulfonyl group, which are electron-rich regions. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient carbon atom of the aldehyde group and the aromatic ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the aromatic ring. nih.govresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.xx |
| LUMO | -1.xx |
| HOMO-LUMO Gap | 6.xx |
Note: The values in this table are illustrative and would be obtained from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
In the case of this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation and interaction with electrophiles. The hydrogen atom of the aldehyde group would exhibit a positive potential. The sulfonyl group's oxygen atoms would also present regions of negative potential. Conversely, the aromatic ring would display a more complex potential landscape, with the potential for both electrophilic and nucleophilic interactions depending on the specific region.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. researchgate.net By calculating these spectra computationally, it is possible to assign experimental peaks to specific atomic and molecular motions, aiding in the structural elucidation of the compound.
DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, which are highly sensitive to the electronic environment of the nuclei. The calculated shifts, when compared to experimental data, can confirm the proposed molecular structure. Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. These theoretical frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational bands can be achieved, providing a deeper understanding of the molecule's structural and bonding characteristics.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | Stretch | ~1700 |
| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 |
| S=O (Sulfonyl) | Symmetric Stretch | ~1150 |
| C-H (Aromatic) | Stretch | ~3100-3000 |
Note: These are approximate values and would be refined through specific calculations.
Conformational Analysis and Energetic Landscapes
The flexibility of the propane-1-sulfonyl group allows for multiple conformations of this compound. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energetic barriers between them. chemrxiv.orgchemrxiv.org This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
The potential energy surface (PES) or energetic landscape can be mapped out, revealing the global minimum energy structure as well as other local minima and the transition states that connect them. nih.gov This analysis provides critical information about the molecule's flexibility and the relative populations of different conformers at a given temperature. Understanding the conformational preferences is vital as different conformers can exhibit distinct chemical and physical properties.
Computational Elucidation of Reaction Mechanisms and Transition States
The reactivity of this compound is a subject well-suited for exploration through advanced computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of its reactions. This approach allows for the detailed characterization of stationary points, including reactants, products, intermediates, and, most critically, transition states. By elucidating these fleeting structures, computational chemistry provides profound insights into reaction kinetics and mechanisms at a molecular level.
A primary focus of computational investigations into this compound would be the reactions of its aldehyde functional group. The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to nucleophilic attack. A classic example is the addition of a nucleophile, such as a cyanide ion or a Grignard reagent. Computational modeling of such a reaction would typically commence with the geometric optimization of the reactants, this compound and the chosen nucleophile.
Following the optimization of the ground state structures, the subsequent step involves locating the transition state for the nucleophilic addition. This is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. Various computational algorithms can be employed to find this structure. Once located, the authenticity of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—in this case, the formation of the new carbon-nucleophile bond.
The energy difference between the transition state and the reactants defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. For this compound, the electron-withdrawing nature of the para-sulfonyl group is expected to enhance the electrophilicity of the carbonyl carbon, likely leading to a lower activation energy for nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
To illustrate a hypothetical computational study, consider the nucleophilic addition of a hydride ion (H⁻) to this compound, a fundamental step in its reduction to the corresponding alcohol. A DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, could be performed to model this process. The key findings of such a study can be summarized in data tables.
Table 1: Hypothetical Calculated Energies for the Hydride Addition to this compound
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + H⁻) | -1055.250 | 0.0 |
| Transition State | -1055.235 | 9.4 |
| Product (Alkoxide) | -1055.290 | -25.1 |
This data is illustrative and represents typical values for such a reaction.
The transition state itself can be characterized by its unique geometry. In the case of hydride addition, the transition state would feature a partially formed C-H bond and a partially broken C=O double bond.
Table 2: Hypothetical Key Geometric Parameters of the Transition State for Hydride Addition
| Parameter | Value |
| C-H bond length (forming) | 1.85 Å |
| C-O bond length | 1.28 Å |
| O-C-H angle | 110.5° |
This data is illustrative and based on typical transition state geometries for nucleophilic additions to aldehydes.
Furthermore, the single imaginary frequency of the transition state would correspond to the concerted motion of the hydride ion approaching the carbonyl carbon.
Table 3: Hypothetical Vibrational Frequencies of the Transition State
| Mode | Frequency (cm⁻¹) | Description |
| Imaginary Frequency | -1250 | C-H bond formation / reaction coordinate |
| Other Frequencies | > 0 | Other vibrational modes |
This data is illustrative.
By performing such calculations, a complete reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility and mechanism. These theoretical investigations are not limited to nucleophilic additions but can be extended to other reactions, such as oxidations, reductions, and cycloadditions, offering a powerful predictive tool to complement experimental studies.
Broader Applications in Organic Synthesis and Materials Science Research
Role as a Critical Intermediate in the Synthesis of Complex Organic Molecules
The aldehyde functional group in 4-(propane-1-sulfonyl)-benzaldehyde serves as a key handle for a multitude of chemical transformations, rendering it a crucial intermediate in the assembly of more complex molecular architectures. The electron-withdrawing nature of the propane-1-sulfonyl group can influence the reactivity of the benzaldehyde (B42025) moiety, potentially enhancing its susceptibility to nucleophilic attack. This characteristic is particularly valuable in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases, which are fundamental steps in the synthesis of many pharmaceuticals and biologically active compounds.
While direct research on this compound is limited, the analogous compound, 4-(methylsulfonyl)benzaldehyde (B46332), has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which are investigated for the treatment of type 2 diabetes. chemicalbook.com This suggests a parallel potential for this compound in medicinal chemistry, where it could serve as a starting material for the synthesis of novel therapeutic agents. Furthermore, 4-(methylsulfonyl)benzaldehyde has been employed in the synthesis of amino alcohols, which are precursors to antibiotics like chloramphenicol (B1208) and thiamphenicol. researchgate.net
The following table outlines key reactions where this compound can act as a critical intermediate, based on the known reactivity of similar benzaldehyde derivatives.
| Reaction Type | Reagents | Product Type | Potential Applications |
| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated Aldehydes/Ketones | Synthesis of natural products, pharmaceuticals |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | Synthesis of complex olefins, polymers |
| Schiff Base Formation | Primary Amines | Imines | Synthesis of ligands, catalysts, bioactive molecules |
| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines | Synthesis of pharmaceuticals, agrochemicals |
Contributions to the Development of Advanced Materials and Polymeric Structures
The structure of this compound lends itself to the creation of novel polymers and advanced materials. The aldehyde group can participate in polymerization reactions, while the sulfonyl group can impart desirable properties such as thermal stability, flame retardancy, and specific solubility characteristics to the resulting materials.
One potential route for polymerization involves the formation of poly(Schiff base)s. The reaction of a dialdehyde, such as 4,4′-(propane-1,3-diyldioxy)dibenzaldehyde, with primary amines yields Schiff bases that can be further reacted to form polymers. researchgate.net By analogy, this compound could be used to create polymers with unique electronic and physical properties. The presence of the sulfonyl group could enhance inter-chain interactions, leading to materials with improved mechanical strength and thermal resistance.
Furthermore, the incorporation of sulfonyl groups into polymer backbones is a known strategy for developing materials with applications in areas such as gas separation membranes and proton exchange membranes for fuel cells. The polarity and rigidity imparted by the sulfonyl group can influence the polymer's morphology and transport properties. Research into related sulfonyl-containing monomers provides a conceptual framework for the potential applications of this compound in materials science.
Conceptual Potential as a Precursor for Specialized Chemical Probes (e.g., Fluorescent Probes)
Benzaldehyde derivatives are often used as core structures in the design of fluorescent probes for biological imaging and sensing applications. The aldehyde group provides a reactive site for conjugation to biomolecules or for the construction of a larger fluorophore system. The electronic properties of the substituent on the benzaldehyde ring can significantly influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and Stokes' shift.
For instance, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde has been investigated as a fluorescent dye for cellular imaging. nih.gov The electron-withdrawing sulfonyl group in this compound could be exploited to tune the electronic structure of a fluorophore, potentially leading to probes with enhanced sensitivity and specificity. The sulfonyl group can act as an electron acceptor in a donor-acceptor type fluorophore, a common design strategy for creating probes that exhibit solvatochromism or are sensitive to their local environment. This opens up possibilities for developing specialized probes to study cellular processes or to detect specific analytes.
Utility in Catalytic and Stoichiometric Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions
Carbon-carbon and carbon-nitrogen bond-forming reactions are cornerstones of organic synthesis, enabling the construction of the molecular frameworks of countless organic compounds. organic-chemistry.orgnih.gov this compound is a valuable substrate in a variety of these reactions due to its reactive aldehyde group.
In carbon-carbon bond formation , the aldehyde can undergo reactions such as the Grignard reaction, the Barbier reaction, and various catalytic additions. The electron-withdrawing sulfonyl group can activate the aldehyde towards nucleophilic attack, potentially increasing reaction rates and yields. For example, in aldol reactions, the increased electrophilicity of the carbonyl carbon can facilitate the formation of a new C-C bond with an enolate nucleophile.
In the realm of carbon-nitrogen bond formation , the most prominent reaction involving an aldehyde is the formation of an imine (Schiff base) through condensation with a primary amine. This reaction is often the first step in more complex transformations, such as reductive amination, which provides access to a wide range of secondary and tertiary amines. These amines are prevalent in pharmaceuticals and other biologically active molecules. The electrophilicity of the aldehyde in this compound can facilitate the initial nucleophilic attack by the amine, driving the reaction forward.
The table below summarizes some key bond-forming reactions where this compound can be a key reactant.
| Reaction Name | Bond Formed | Key Reagents | Product Class |
| Grignard Reaction | C-C | Organomagnesium Halides | Secondary Alcohols |
| Wittig Reaction | C-C | Phosphonium Ylides | Alkenes |
| Aldol Addition | C-C | Enolates | β-Hydroxy Aldehydes |
| Reductive Amination | C-N | Amines, Reducing Agents | Amines |
| Pictet-Spengler Reaction | C-C, C-N | β-Arylethylamines | Tetrahydroisoquinolines |
Emerging Research Directions for 4 Propane 1 Sulfonyl Benzaldehyde
Uncharted Synthetic Pathways and Methodological Advancements
The conventional synthesis of 4-(propane-1-sulfonyl)-benzaldehyde typically involves multi-step sequences, often starting from pre-functionalized aromatic precursors. However, modern synthetic organic chemistry offers a toolkit of more efficient and elegant methods that remain largely unexplored for this specific compound.
Future research in this area could focus on:
Direct C-H Functionalization: Transition-metal-catalyzed C-H activation and subsequent sulfonylation or formylation of readily available precursors like propylbenzene (B89791) or benzaldehyde (B42025), respectively. This approach would offer a more atom-economical and step-efficient route compared to classical methods.
Novel Oxidation Strategies: Development of selective and mild oxidation methods for the corresponding 4-(propane-1-sulfonyl)-benzyl alcohol or 4-(propane-1-sulfonyl)-toluene. This could involve photoredox catalysis or the use of hypervalent iodine reagents to avoid harsh conditions and improve functional group tolerance.
Flow Chemistry Synthesis: The use of microreactor technology could enable a safer, more efficient, and scalable synthesis of this compound. Continuous flow processing can allow for precise control over reaction parameters, potentially improving yields and purity while minimizing reaction times.
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
The reactivity of this compound is dominated by its two functional groups: the aldehyde and the propanesulfonyl group. The strong electron-withdrawing nature of the sulfonyl group significantly activates the aldehyde towards nucleophilic attack, a feature that can be exploited in a variety of chemical transformations.
Potential areas for reactivity exploration include:
Multicomponent Reactions: Its enhanced electrophilicity makes it an ideal candidate for multicomponent reactions (MCRs), such as the Biginelli, Ugi, or Passerini reactions, to rapidly generate molecular complexity and construct diverse libraries of novel compounds.
Organocatalysis: The aldehyde can serve as a key electrophile in various organocatalytic transformations, including asymmetric aldol (B89426), Mannich, and Michael reactions. The development of chiral organocatalysts tailored for this substrate could provide enantioselective access to valuable building blocks.
Novel Condensation Reactions: Investigating its behavior in condensation reactions with novel active methylene (B1212753) compounds or other nucleophiles could lead to the discovery of new heterocyclic systems or functionalized stilbene (B7821643) derivatives with interesting photophysical or biological properties. A study on a related compound, 4-methylsulfonyl benzaldehyde, has shown its utility in preparing arylidene-thiazolidinedione derivatives. chemicalbook.com
Strategic Application in Catalysis and Innovative Method Development
While not a catalyst itself, the structure of this compound makes it a versatile precursor for the design and synthesis of novel ligands and organocatalysts.
Emerging applications in this domain could involve:
Synthesis of N-Heterocyclic Carbene (NHC) Precursors: The aldehyde functionality can be readily converted into an imidazolium (B1220033) or triazolium salt, which are precursors to NHCs. These NHCs, bearing the electron-withdrawing propanesulfonyl group, could exhibit unique electronic properties and find applications in transition-metal catalysis or organocatalysis.
Development of Schiff Base Ligands: Condensation of this compound with various primary amines can afford a wide range of Schiff base ligands. The electronic properties of these ligands can be fine-tuned by the sulfonyl group, potentially leading to more efficient and selective metal catalysts for various organic transformations.
As a Building Block for Metal-Organic Frameworks (MOFs): The aldehyde can be further functionalized to create polytopic linkers suitable for the construction of novel MOFs. The sulfonyl group could impart specific properties to the framework, such as enhanced gas sorption or catalytic activity.
Integration of Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. Applying these methods to this compound can offer significant insights.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This information can help rationalize its reactivity and predict its behavior in various chemical reactions.
Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and reaction pathways of potential new reactions involving this compound. This can help in optimizing reaction conditions and predicting the stereochemical outcome of asymmetric transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their properties (e.g., catalytic activity, biological activity) are measured, QSAR models can be developed. These models can establish a mathematical relationship between the chemical structure and the observed property, enabling the rational design of new, more potent analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(Propane-1-sulfonyl)-benzaldehyde, and how do reaction conditions influence sulfonylation efficiency?
- Methodological Answer: The synthesis typically involves sulfonylation of 4-bromobenzaldehyde or analogous precursors using propane sulfonic acid derivatives. Friedel-Crafts sulfonylation or nucleophilic substitution with sodium propane-1-sulfinate under anhydrous conditions (e.g., DMF, 60–80°C) are common approaches . Key factors include the reactivity of the sulfonylation agent, solvent polarity, and temperature control to minimize side reactions like over-sulfonation or oxidation of the aldehyde group.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with the sulfonyl group appearing as a distinct downfield shift (~δ 3.1–3.5 ppm for CH₂ groups in propane sulfonyl) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~250–280 nm) ensures purity analysis, while IR spectroscopy identifies sulfonyl S=O stretches (~1350–1160 cm⁻¹) .
Q. How does the solubility profile of this compound impact its utility in organic reactions?
- Methodological Answer: The compound’s solubility is polarity-dependent due to the sulfonyl and aldehyde groups. It is sparingly soluble in water (~1–5 mg/mL at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) for reactions like Wittig olefination or aldol condensation. Solubility tests under varying pH and solvent systems are recommended to optimize reaction conditions .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the sulfonyl group, which activates the aldehyde for nucleophilic attack. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites, while transition-state simulations guide solvent selection (e.g., THF vs. acetonitrile) .
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of sulfonyl benzaldehyde derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement analyzes intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., C=O⋯H–S or C–H⋯O=S motifs), while Hirshfeld surfaces quantify interaction contributions. Discrepancies in packing motifs are addressed via temperature-dependent crystallography or polymorph screening .
Q. What mechanistic insights explain side reactions during the synthesis of this compound derivatives?
- Methodological Answer: Competing pathways, such as aldehyde oxidation to carboxylic acids or sulfonyl group hydrolysis, are monitored via LC-MS and kinetic studies. Quenching experiments (e.g., with NaHCO₃) and protecting-group strategies (e.g., acetal formation) mitigate these issues. Isotopic labeling (²H/¹⁸O) traces reaction pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives from this compound?
- Methodological Answer: Substituent effects on bioactivity are assessed via Claisen-Schmidt condensations to form chalcones or Schiff base derivatives. In vitro assays (e.g., enzyme inhibition) correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity. Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
